6H-Dibenzo[c,h]chromen-6-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H10O2 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C17H10O2/c18-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)19-17/h1-10H |
InChI Key |
LLWVLKBCZLXSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C4=CC=CC=C34 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6h Dibenzo C,h Chromen 6 One
Classical and Retrosynthetic Approaches
The traditional synthesis of the 6H-dibenzo[c,h]chromen-6-one core structure has been approached through several established organic reactions. A classical method involves the reaction of an o-bromobenzoic acid with a phenol (B47542), which is then followed by a cyclization step that can be catalyzed by either an acid or a base to form the lactone ring. tubitak.gov.tr
Retrosynthetic analysis of 6H-dibenzo[c,h]chromen-6-ones often dissects the molecule into more readily available starting materials. tubitak.gov.tr This deconstruction typically leads back to biphenyl-2-carboxylic acids, which can be envisioned as being formed from the coupling of two simpler aromatic precursors. tubitak.gov.trorgsyn.org However, the practical application of this classical approach can be hampered by limitations such as the need for organometallic catalysts, the requirement for highly activated substrates, and often results in low yields of the desired product. tubitak.gov.tr
Alternative classical strategies have included the use of stoichiometric amounts of heavy metal oxidants like chromium(VI) or lead(IV) to cyclize biaryl-2-carboxylic acids, but these methods are often limited by poor yields, a narrow substrate scope, and the toxicity of the reagents. orgsyn.org
Transition Metal-Catalyzed Synthetic Routes
The limitations of classical methods have spurred the development of more efficient and versatile synthetic routes, with a significant focus on transition metal catalysis, particularly using palladium.
Palladium-Catalyzed Cyclization Strategies
Palladium catalysts have proven to be exceptionally effective in facilitating the construction of the this compound skeleton through various cyclization strategies. These methods often offer milder reaction conditions, greater functional group tolerance, and improved yields compared to classical approaches.
A prominent and widely utilized strategy for the synthesis of 6H-dibenzo[c,h]chromen-6-ones is the Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage, followed by an intramolecular esterification (lactonization). tubitak.gov.trsemanticscholar.org This powerful reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. yonedalabs.comlibretexts.org
In a typical sequence for synthesizing the dibenzo[c,h]chromen-6-one core, a suitably substituted aryl halide can be coupled with an arylboronic acid. The resulting biaryl product is designed to have a carboxylic acid and a hydroxyl group in positions that are sterically favored for a subsequent intramolecular cyclization to form the lactone ring of the target molecule. tubitak.gov.tr The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents on the aromatic rings, leading to a diverse library of this compound derivatives. semanticscholar.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref |
| 2-bromoaryl aldehyde | 2-hydroxyphenylboronic acid | PdCl2, PPh3, Cs2CO3 | 6H-benzo[c]chromen-6-one | semanticscholar.org |
| Aryl Halide | Arylboronic Acid | Pd(OAc)2, PCy3, K3PO4 | Biaryl Intermediate | semanticscholar.org |
Palladium-catalyzed domino reactions starting from acetylenic substrates provide an elegant and atom-economical route to the 6H-dibenzo[c,h]chromene framework. researchgate.net These cascades can then be oxidized to the desired 6H-dibenzo[c,h]chromen-6-ones. researchgate.net In these sequences, a series of intramolecular reactions occur in a single pot, often initiated by the activation of a triple bond by the palladium catalyst.
One such domino process involves an intramolecular trans-oxopalladation onto the alkyne, followed by a nucleophilic addition of the resulting intermediate to a tethered functional group like a cyano or aldehyde. researchgate.netresearchgate.net This sequence efficiently constructs the polycyclic system of the dibenzo[c,h]chromene. The choice of solvent and the nature of the tethered electrophile can influence the reaction pathway, sometimes leading to carbonylated products. researchgate.net
| Substrate | Catalyst | Key Steps | Product | Ref |
| Acetylenic alcohol with tethered cyano/aldehyde | Pd(II) complex | trans-oxo/aminopalladation, nucleophilic addition | 6H-Dibenzo[c,h]chromene | researchgate.netresearchgate.net |
The synthesis of 6H-dibenzo[c,h]chromenes can also be achieved through palladium-catalyzed intramolecular direct arylation. researchgate.net This strategy involves the formation of a biaryl bond by coupling a C-H bond of one aromatic ring with a C-X (where X is a halide) bond of another aromatic ring within the same molecule. This approach is highly efficient as it avoids the pre-functionalization of one of the coupling partners. rsc.org
For example, 2-bromobenzyl-α-naphthyl ethers can undergo intramolecular direct arylation in the presence of a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2/PPh3, at elevated temperatures to yield 6H-dibenzo[c,h]chromenes in good to excellent yields. researchgate.net The regioselectivity of the C-H activation can be influenced by directing groups and the steric environment of the molecule. researchgate.net The resulting 6H-benzo[c]chromenes can subsequently be oxidized to the corresponding 6H-benzo[c]chromen-6-ones. researchgate.net
| Substrate | Catalyst | Reaction Type | Product | Ref |
| 2-bromobenzyl-α-naphthyl ether | Pd(PPh3)4 or Pd(OAc)2/PPh3 | Intramolecular Direct Arylation | 6H-dibenzo[c,h]chromene | researchgate.net |
A powerful strategy for the synthesis of biaryl lactones, including 6H-dibenzo[c,h]chromen-6-ones, is the palladium-catalyzed carboxyl-directed C-H activation and subsequent lactonization. In this approach, the carboxylic acid functional group of a biaryl-2-carboxylic acid acts as a directing group, facilitating the activation of a C-H bond at the ortho position of the adjacent aryl ring. acs.org
This intramolecular C-H functionalization leads to the formation of a palladacycle intermediate. Subsequent reductive elimination from this intermediate forms the C-O bond of the lactone ring and regenerates the active palladium catalyst. acs.org This method provides a direct and efficient route to 6H-dibenzo[c,h]chromen-6-ones from readily available biaryl-2-carboxylic acids. acs.org While some methods require copper catalysts, palladium-catalyzed versions have also been developed, offering an expedient synthesis of these important biaryl lactones. orgsyn.org
| Substrate | Catalyst | Key Feature | Product | Ref |
| Biaryl-2-carboxylic acid | Palladium(II) complex | Carboxyl-directed C-H activation | 6H-benzo[c]chromen-6-one | acs.org |
Copper-Mediated Oxidative C-H Lactonization
While specific examples of copper-mediated oxidative C-H lactonization for the direct synthesis of this compound are not extensively documented, the strategy has been successfully applied to analogous biaryl systems. This approach typically involves the formation of a biaryl-2-carboxylic acid, which then undergoes an intramolecular C-H activation and subsequent lactonization to furnish the dibenzo[c]chromenone core.
Recent advancements have demonstrated the utility of copper catalysis in related transformations. For instance, a copper-catalyzed method for the dehydrogenation or lactonization of C(sp³)–H bonds has been reported, showcasing the potential of copper to mediate intramolecular cyclizations. nih.gov Furthermore, copper-catalyzed oxidative coupling of 2-naphthols provides a route to binaphthyl compounds, which are key precursors for dibenzo[c,h]chromenone synthesis. researchgate.netorgsyn.org The Martin and Gevorgyan groups have reported copper-catalyzed remote C-H oxygenation for the synthesis of 6H-benzo[c]chromen-6-ones from biaryl-2-carboxylic acids, a method that works well for electron-rich and neutral compounds. tubitak.gov.tr These methodologies suggest that a similar copper-catalyzed intramolecular C-H lactonization of a suitably substituted 1-phenylnaphthalene-2'-carboxylic acid could serve as a viable pathway to this compound.
Table 1: Representative Copper-Catalyzed Synthesis of Benzo[c]chromen-6-ones
| Catalyst | Oxidant | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cu(OAc)₂ | O₂ | Biaryl-2-carboxylic acid | 6H-Benzo[c]chromen-6-one | Good | tubitak.gov.tr |
| CuCl₂/DMAP | O₂ (air) | 2-Naphthol derivatives | ortho-Naphthoquinones | Good to Excellent | orgsyn.org |
Ruthenium-Catalyzed Carbonylative C-H Cyclization
Ruthenium-catalyzed reactions have emerged as a powerful tool for the construction of heterocyclic systems through C-H activation and carbonylation. A notable example is the synthesis of 6H-dibenzo[b,d]pyran-6-ones, an isomer of the target compound, via the ruthenium-catalyzed carbonylative C-H cyclization of 2-arylphenols. researchgate.net This process efficiently proceeds under a balloon pressure of carbon monoxide and demonstrates good tolerance to various functional groups, including alkoxycarbonyl, acetyl, and halogen atoms. researchgate.net
The general mechanism involves the coordination of the ruthenium catalyst to the phenol, followed by C-H activation of the neighboring aryl ring and subsequent insertion of carbon monoxide to form a ruthenacycle intermediate. Reductive elimination then furnishes the desired dibenzo[b,d]pyran-6-one product. By analogy, the application of this methodology to a 1-phenyl-2-naphthol substrate could potentially yield this compound.
Table 2: Ruthenium-Catalyzed Carbonylative C-H Cyclization for Dibenzo[b,d]pyran-6-ones
| Catalyst System | CO Pressure | Substrate | Product | Yield (%) | Reference |
|---|
Rhodium-Catalyzed C-H Activation Pathways (e.g., from aryl ketone O-acetyl oximes)
Rhodium catalysis has been instrumental in the development of novel C-H activation/annulation strategies. One such approach involves the use of aryl ketone O-acetyl oximes as directing groups to facilitate the synthesis of complex heterocyclic structures. While direct synthesis of this compound via this method is yet to be reported, a rhodium(III)-catalyzed synthesis of the isomeric 6H-dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones has been described. rsc.org This reaction proceeds through a cascade C-H activation and annulation, representing a redox-neutral process. rsc.org
Interestingly, a related rhodium(III)-catalyzed three-component cascade reaction of aryl ketone O-acyloximes, quinones, and acetone (B3395972) provides access to 6H-benzo[c]chromenes. In this transformation, acetone serves as both a cosolvent and a reactant. This suggests that with appropriate tuning of substrates and reaction conditions, a similar strategy could be devised for the synthesis of the dibenzo[c,h]chromenone system.
Table 3: Rhodium-Catalyzed Synthesis of Dibenzo[b,d]pyran-6-ones | Catalyst System | Substrates | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | [Cp*RhCl₂]₂ / AgSbF₆ / PivOH | Aryl ketone O-acetyl oxime, Benzoquinone | 2-Hydroxy-6H-dibenzo[b,d]pyran-6-one | up to 70% | rsc.org |
Metal-Free and Organocatalytic Synthetic Protocols
The development of metal-free and organocatalytic synthetic methods is of great importance from both an economic and environmental perspective. These approaches often offer mild reaction conditions and avoid contamination of the final products with toxic heavy metals.
Radical-Mediated Cyclization Pathways (e.g., Bu₃SnH-mediated, photocatalytic single-electron transfer)
Radical cyclizations provide a powerful means of forming cyclic structures. The Bu₃SnH-mediated radical cyclization of o-(benzyloxy)aryl radicals has been successfully employed for the synthesis of the 6H-benzo[c]chromene scaffold, which can then be oxidized to the corresponding 6H-benzo[c]chromen-6-one. nih.govresearchgate.net This method overcomes the challenge of the preferred trans conformation of the ester in the cyclization of o-(benzoyl)aryl radicals. nih.gov
More recently, photocatalytic single-electron transfer (SET) has emerged as a mild and efficient way to generate radicals. The synthesis of 6H-benzo[c]chromene scaffolds from O-benzylated phenols has been achieved through a C-H sulfenylation followed by a photocatalytically triggered SET to a sulfonium (B1226848) salt. nih.gov This process initiates the formation of an aryl radical, which undergoes a kinetically favored 5-exo-trig cyclization, followed by a ring expansion to yield the desired tricyclic system. nih.gov
Table 4: Radical-Mediated Synthesis of 6H-Benzo[c]chromenes
| Method | Reagents | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bu₃SnH-mediated | Bu₃SnH, AIBN | o-(Benzyloxy)aryl halide | 6H-Benzo[c]chromene | High | nih.govresearchgate.net |
Electrochemical Synthesis (e.g., Organocatalytic C-H Lactonization, DDQ-mediated)
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, as it uses electricity as a traceless reagent. An organocatalytic electrochemical C-H lactonization of biphenyl-2-carboxylic acids has been developed for the synthesis of 6H-benzo[c]chromen-6-ones. This method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a redox mediator and inexpensive glassy carbon electrodes. The reaction proceeds via the formation of an aromatic carboxyl radical, which undergoes an intramolecular substitution to furnish the lactone product in excellent yields.
Table 5: Electrochemical Synthesis of 6H-Benzo[c]chromen-6-ones
| Method | Mediator | Substrate | Product | Yield (%) | Reference |
|---|
Base-Promoted Intramolecular O-/N- Arylations
Base-promoted intramolecular arylations represent another metal-free approach to the synthesis of dibenzochromenone precursors. A visible-light-mediated, transition-metal-free synthesis of 6H-benzo[c]chromenes has been developed using potassium tert-butoxide (KOtBu) as the base. researchgate.net This reaction proceeds from (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl (B1604629) ethers in dimethyl sulfoxide (B87167) (DMSO) at room temperature under irradiation with blue light-emitting diodes (LEDs). This photostimulated reaction exhibits good tolerance to various functional groups. researchgate.net
Table 6: Base-Promoted Intramolecular Arylation for 6H-Benzo[c]chromenes
| Base | Conditions | Substrate | Product | Yield (%) | Reference |
|---|
Synthesis from Diverse Precursors
Derivatives via Transformations of Chromones
A metal-free approach for synthesizing substituted 6H-benzo[c]chromenes has been developed utilizing 3-alkenyl chromenes as key precursors. rsc.org This three-step synthetic sequence begins with variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to construct the initial chromene core. rsc.org The pivotal step in this methodology is a highly regioselective intermolecular Diels-Alder cycloaddition between a 3-vinyl-2H-chromene and an alkyne, such as methyl propiolate. This is followed by an oxidative aromatization of the resulting cyclohexadiene intermediate to yield the final 6H-benzo[c]chromene products. rsc.org This method has proven effective, with yields reaching up to 94% over the two final steps (cycloaddition and aromatization). rsc.org
The versatility of this approach allows for a modular and divergent design, maximizing the diversity of the synthesized scaffolds through the use of multicomponent reactions in the initial steps. rsc.org
Derivatives from Benzylated Phenols via C-H Sulfenylation
A robust and mild protocol for the synthesis of 6H-benzo[c]chromene scaffolds has been established starting from readily available O-benzylated phenols. nih.govacs.org This strategy involves a two-step sequence that hinges on a C–H sulfenylation followed by a photocatalyzed radical cyclization. acs.orgnih.gov
The initial step is a highly regioselective C–H sulfenylation of an electron-rich aromatic ring in the o-benzyl-protected phenol, which creates an S-aryl dibenzothiophenium salt. nih.govnih.gov This sulfenylation must occur at a position that geometrically permits the subsequent cyclization. acs.org The resulting sulfonium salts are then used as precursors in the next step. nih.gov
The second step is a photocatalytically triggered cyclization. A single-electron transfer to the sulfonium salt initiates a selective mesolytic cleavage of the exo-S-Aryl bond, which generates a crucial aryl radical. nih.govnih.gov This radical then undergoes a cascade of reactions, starting with a kinetically favored 5-exo-trig cyclization, followed by a ring expansion that is driven by rearomatization to deliver the final tricyclic 6H-benzo[c]chromene system. nih.govnih.gov This light-driven reaction is efficient for a range of substrates, tolerating various functional groups like fluoro, chloro, sulfone, and trifluoromethyl, which allows for further functionalization of the products. nih.gov
Table 1: Selected Examples of 6H-Benzo[c]chromene Derivatives Synthesized via C-H Sulfenylation/Radical Cyclization
| Substrate | Product | Yield |
|---|---|---|
| 5a | 6a | 92% |
| 5b | 6b | 86% |
| 5c | 6c | 85% |
| 5d | 6d | 89% |
| 5e | 6e | 81% |
| 5f | 6f/6f' | 61% |
| 5g | 6g | 91% |
| 5h | 6h | 78% |
Data sourced from Karreman et al. (2021) nih.gov
Mechanistic Investigations of Key Synthetic Transformations
Understanding the underlying mechanisms of these synthetic routes is critical for their optimization and broader application.
The C-H sulfenylation/radical cyclization pathway starting from benzylated phenols has been a subject of detailed mechanistic studies. nih.govacs.org Control experiments and cumulative evidence indicate that the reaction is initiated by a single-electron transfer to the S-aryl dibenzothiophenium salt precursor. nih.govacs.org This transfer promotes the formation of an aryl radical through the selective mesolytic cleavage of the S–Arexo bond. nih.govnih.gov The resulting radical species (A) undergoes a 5-exo-trig cyclization, which is kinetically favored, to form a spirocyclic intermediate (B). nih.govacs.org The subsequent and decisive step is a ring expansion. It is proposed that this proceeds via the oxidation of intermediate B to a carbocation C, which then undergoes a nih.govacs.org-aryl rearrangement and deprotonation to yield the final, stabilized 6H-benzo[c]chromene product (6). acs.org The rearomatization of the ring system is a significant driving force for this expansion. nih.govnih.gov In cases where substituents might hinder the oxidation of the radical intermediate B to carbocation C (e.g., a sulfone group), the ring expansion may occur at the radical stage, leading to lower selectivity. acs.org
For the synthesis of 6H-benzo[c]chromenes from 3-alkenyl chromenes, the key Diels-Alder reaction mechanism was investigated using Density Functional Theory (DFT) calculations. rsc.org These studies confirmed that the reaction proceeds through a concerted, slightly asynchronous transition state. rsc.org Furthermore, the energetic analysis of the transition states successfully rationalized the experimentally observed regioselectivity and reactivity trends. rsc.org
In a related transformation, the synthesis of the isomeric 5H-dibenzo[c,g]chromen-5-ones from 1-isochromanones involves a tandem sequence mediated by iron(III) chloride. nih.gov The proposed mechanism involves FeCl₃ promoting a selective C-O bond cleavage, followed by a 6π electrocyclization and subsequent oxidative aromatization to form the final product. nih.gov
The photostimulated synthesis of 6H-benzo[c]chromenes from (2-halobenzyl) phenyl ethers under transition-metal-free conditions is believed to proceed via an electron donor-acceptor complex formed between the dimsyl anion (from KOtBu in DMSO) and the aryl halide substrate. This complex facilitates an electron transfer, initiating the photocyclization reaction. rsc.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Alkenyl chromenes |
| Salicylaldehydes |
| Methyl propiolate |
| O-Benzylated phenols |
| S-Aryl dibenzothiophenium salts |
| 5H-Dibenzo[c,g]chromen-5-ones |
| 1-Isochromanones |
| (2-Halobenzyl) phenyl ethers |
| Iron(III) chloride |
| Potassium tert-butoxide (KOtBu) |
Chemical Reactivity and Functional Group Transformations of 6h Dibenzo C,h Chromen 6 One
Reactions Involving the Lactone Moiety
The lactone ring is a key functional group in 6H-Dibenzo[c,h]chromen-6-one, and its reactivity is central to both the synthesis and derivatization of this compound. The formation of the lactone is often the final step in the synthesis of the dibenzo[c,h]chromen-6-one core, typically through the intramolecular cyclization of a biphenyl-2-carboxylic acid precursor. orgsyn.org This process, known as lactonization, can be achieved under various conditions, including oxidative cyclization. The reverse reaction, the cleavage of the lactone ring, can also be induced under specific conditions.
The ester linkage within the lactone is susceptible to nucleophilic attack. For instance, hydrolysis of the lactone can occur under basic conditions, leading to the opening of the ring to form the corresponding carboxylate salt of the biphenyl (B1667301) derivative. This reaction is essentially the reverse of the cyclization step in its synthesis.
Furthermore, the lactone moiety can react with other nucleophiles. While specific examples for this compound are not extensively documented in readily available literature, by analogy with other lactones, it is expected to react with strong nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of diols after ring opening and addition. Similarly, aminolysis with primary or secondary amines would likely result in the formation of the corresponding amides. The reactivity of the lactone can be influenced by the substituents on the aromatic rings.
Electrophilic and Nucleophilic Substitutions on the Fused Aromatic Rings
The extended aromatic system of this compound is a prime site for electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the scaffold. The outcome of these reactions, in terms of both reactivity and regioselectivity, is governed by the electronic properties of the dibenzo[c,h]chromen-6-one system. The lactone ring, being an electron-withdrawing group, deactivates the aromatic rings towards electrophilic attack.
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The presence of 3-Nitro-6H-benzo[c]chromen-6-one in chemical supplier catalogs confirms the feasibility of this reaction.
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) is another common EAS reaction, typically carried out in the presence of a Lewis acid catalyst.
Friedel-Crafts Reactions: These reactions allow for the introduction of alkyl (alkylation) or acyl (acylation) groups. wikipedia.orgbyjus.com Friedel-Crafts acylation, in particular, is a reliable method for introducing a keto group, which can then be further modified. wikipedia.org Due to the deactivating nature of the lactone, harsh reaction conditions may be required.
The regioselectivity of these substitutions is directed by the existing lactone group and any other substituents present on the aromatic rings. The electron-withdrawing nature of the lactone directs incoming electrophiles primarily to the meta positions relative to the carbonyl group's point of attachment.
Nucleophilic aromatic substitution (NAS) on the this compound scaffold is less common and generally requires the presence of strongly electron-withdrawing groups (like a nitro group) on the aromatic ring to activate it for nucleophilic attack.
Oxidation and Reduction Chemistry
The this compound scaffold can participate in both oxidation and reduction reactions, often centered on substituents attached to the aromatic rings.
A particularly important transformation is the reduction of nitro derivatives, which are accessible through electrophilic nitration. The reduction of a nitro group to an amino group is a key step in the synthesis of many biologically active compounds. This transformation can be achieved using a variety of reducing agents.
| Reagent | Product |
| Catalytic Hydrogenation (e.g., H2/Pd-C, Raney Nickel) | Amine |
| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Amine |
| Hydrazine (B178648) (in the presence of a catalyst) | Amine |
| Sodium Dithionite (Na2S2O4) | Amine |
This table provides a summary of common reagents used for the reduction of nitroarenes to primary amines.
For example, the reduction of a dinitro-dibenzo-crown-ether derivative, a related polycyclic aromatic compound, to the corresponding diamino derivative has been successfully carried out using hydrazine and Raney Ni, with yields exceeding 80%. mdpi.com This suggests that similar methods would be effective for the reduction of nitro-6H-dibenzo[c,h]chromen-6-ones.
The core structure of this compound is relatively stable to oxidation due to its aromaticity. However, the precursor, 6H-benzo[c]chromene, can be oxidized to the corresponding lactone.
Strategies for Derivatization and Scaffold Modification
The functionalization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new compounds with desired properties. Various strategies have been employed for its derivatization.
One common approach is the introduction of substituents onto the aromatic rings via electrophilic aromatic substitution, as discussed previously, followed by further transformations of these substituents. For instance, an amino group, obtained from the reduction of a nitro group, can serve as a handle for a wide range of subsequent reactions, such as acylation, alkylation, or diazotization.
Hydroxylated derivatives of this compound, such as the naturally occurring urolithins, are of significant interest. nih.gov These can be synthesized from precursors already containing hydroxyl groups or by demethylation of methoxy-substituted dibenzo[c,h]chromen-6-ones. The synthesis of a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives has been reported, where a hydroxyl group is alkylated using various alkyl halides. nih.gov
More complex modifications can involve the transformation of the lactone ring or the construction of additional rings onto the existing scaffold. For example, related 6H-benzo[c]chromenes have been transformed into pyrylium (B1242799) salts, which are versatile intermediates for the synthesis of other heterocyclic systems. acs.org
Spectroscopic Characterization and Structural Elucidation of 6h Dibenzo C,h Chromen 6 One and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, which is invaluable for newly synthesized compounds.
For derivatives of 6H-benzo[c]chromene, X-ray diffraction analysis has been instrumental in confirming the connectivity of complex products formed during synthesis. youtube.comsigmaaldrich.com In a notable study, the structures of several 6H-benzo[c]chromene derivatives, including helically chiral and linearly cyclized regioisomers, were unambiguously determined using this method. The resulting crystallographic data, often deposited in the Cambridge Crystallographic Data Centre (CCDC), provides a wealth of information for researchers. For instance, the CCDC holds the supplementary crystallographic data for a series of such compounds under the deposition numbers 2051252–2051263. nih.govacs.orgacs.org This data is accessible to the public and serves as a crucial reference for the scientific community. nih.govacs.orgcam.ac.uknumberanalytics.com
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, which in turn reveals the atomic positions. This information allows for the determination of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state.
Table 1: Representative Crystallographic Data for a 6H-Benzo[c]chromene Derivative (Hypothetical Data based on available information)
| Parameter | Value |
| CCDC Deposition No. | 2051252 (Example) |
| Empirical Formula | C₁₉H₁₄O₃ |
| Formula Weight | 290.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| α (°) | 90 |
| β (°) | 105.12(3) |
| γ (°) | 90 |
| Volume (ų) | 1490.1(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.293 |
| Absorption Coefficient (mm⁻¹) | 0.086 |
| F(000) | 608 |
Chromatographic Methods for Purity and Identity Verification
Chromatographic techniques are indispensable tools for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods in this regard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For 6H-Dibenzo[c,h]chromen-6-one and its derivatives, reversed-phase HPLC (RP-HPLC) is a suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A general HPLC method for the analysis of these compounds would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape. numberanalytics.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a shorter retention time, while less polar compounds will be retained longer on the column. The use of a diode-array detector (DAD) or a mass spectrometer (MS) as the detector allows for both quantification and structural confirmation of the eluted compounds. The diastereomeric ratio of products in the synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives has been successfully determined using HPLC. cam.ac.uk
Table 2: General HPLC Conditions for the Analysis of this compound Derivatives
| Parameter | Description |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |
| Modifier | 0.1% Formic Acid or Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining their purity. For this compound and its derivatives, silica (B1680970) gel plates are typically used as the stationary phase.
The choice of the mobile phase, or eluent, is crucial for achieving good separation. A common mobile phase for this class of compounds is a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). acs.org The ratio of these solvents is adjusted to optimize the separation. For instance, in the synthesis of 6H-benzo[c]chromen-6-one, TLC analysis was performed on silica using a 1:3 mixture of ethyl acetate and hexanes, where the product had a retention factor (Rf) of 0.4. acs.org The spots on the TLC plate are visualized under UV light (typically at 254 nm) or by using a staining agent. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for its identification. The completion of reactions in the synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives was monitored by TLC. cam.ac.uk
Table 3: TLC Conditions for the Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexanes (e.g., 1:3 v/v) |
| Visualization | UV light (254 nm) |
| Rf Value | ~0.4 (for the parent compound in the specified mobile phase) |
Computational and Theoretical Investigations of 6h Dibenzo C,h Chromen 6 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which governs its stability, reactivity, and spectroscopic properties. For 6H-Dibenzo[c,h]chromen-6-one , such calculations would involve solving the Schrödinger equation, typically using various approximation methods.
Standard ab initio methods like Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (MP2), and more advanced coupled-cluster (CC) methods could be employed to determine the molecule's ground state energy, orbital energies (HOMO and LUMO), and the distribution of electron density. This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack. Despite the existence of studies that utilize these methods for related compounds researchgate.netacs.org, no specific data has been published for the electronic structure of This compound .
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies could provide a wealth of information about This compound .
Key applications would include:
Geometry Optimization: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Calculating the theoretical infrared (IR) and Raman spectra to aid in experimental characterization.
Electronic Properties: Calculating the HOMO-LUMO gap, ionization potential, and electron affinity, which are critical for understanding chemical reactivity and electronic transitions. researchgate.net
While DFT has been used to study the reaction mechanisms for the formation of dibenzochromenone skeletons and in the analysis of other chromone (B188151) derivatives, specific DFT investigations focused on the structural and electronic properties of the parent This compound are not available in the current literature. researchgate.netresearchgate.netresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for studying the behavior of molecules over time. These methods could be used to explore the conformational landscape of This compound and its interactions with other molecules, such as solvents or biological macromolecules.
MD simulations could reveal:
The flexibility of the tricyclic ring system.
The stability of different conformers.
The nature of intermolecular interactions.
A search of the scientific literature yielded no studies that have applied molecular modeling or dynamics simulations to This compound . Such studies would be particularly valuable in understanding its behavior in condensed phases and its potential interactions with biological targets.
Prediction of Spectroscopic Properties
Computational methods are frequently used to predict spectroscopic data, which can be invaluable for interpreting experimental results. For This compound , theoretical predictions could include:
NMR Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) using methods like GIAO (Gauge-Including Atomic Orbital) to assist in the structural elucidation of the molecule and its derivatives.
UV-Vis Spectroscopy: Using Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.
Although experimental NMR data have been reported for synthesized derivatives of This compound researchgate.net, there are no published theoretical studies aimed at predicting its spectroscopic properties from first principles.
Theoretical Elucidation of Reaction Mechanisms and Energetics
Understanding the mechanisms and energy barriers of chemical reactions is a key area of computational chemistry. Theoretical studies could elucidate the reactivity of This compound . This would involve mapping the potential energy surface for a given reaction, locating transition states, and calculating activation energies.
Potential areas of study include:
The mechanism of its formation, for which plausible pathways have been suggested based on experimental evidence. researchgate.net
Reactions involving the lactone ring, such as hydrolysis or aminolysis.
Electrophilic or nucleophilic substitution on the aromatic rings.
While some papers propose mechanisms for the synthesis of the dibenzo[c,h]chromene skeleton, these are generally not supported by detailed computational energetics. researchgate.netmetu.edu.tr Comprehensive theoretical studies on the reactivity of the formed molecule are currently lacking.
Structure-Reactivity and Structure-Property Relationship (SPR) Studies
Structure-Reactivity and Structure-Property Relationship (SPR) studies, including Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate a molecule's structural or computed features with its reactivity or biological activity. For the This compound family, this could involve:
Correlating calculated electronic parameters (e.g., partial charges, HOMO/LUMO energies) of a series of derivatives with their experimentally determined reaction rates.
Developing QSAR models that link computed molecular descriptors of derivatives with their observed biological activities, such as the anti-breast cancer or antibacterial properties reported for related structures. nih.gov
Currently, no dedicated computational SPR or QSAR studies for This compound and its derivatives have been published. The existing structure-activity relationship data is derived from experimental biological screening rather than computational modeling. nih.gov
Photophysical Properties and Advanced Materials Applications of 6h Dibenzo C,h Chromen 6 One
Luminescence and Fluorescence Characteristics
The photophysical properties of chromene-based compounds are of considerable interest due to their applications in various fields, including as fluorescent probes and luminogens. researchgate.net
Emission and Excitation Profiles
Derivatives of the 6H-benzo[c]chromen-6-one scaffold are known to exhibit fluorescence. For instance, certain 2-aryl-4-hydroxybenzo[c]chromen-6-ones have been reported to be brightly fluorescent. researchgate.net In a study focused on urolithins, which are hydroxylated derivatives of 6H-benzo[c]chromen-6-one, 3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) displayed a fluorescence emission peak at 420 nm. nih.gov Another related compound, 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, showed an emission peak at 460 nm when in an acetonitrile (B52724)/water solution. nih.gov These findings suggest that the emission profiles of these compounds are sensitive to their specific chemical structures.
Quantum Yields and Lifetimes
Solvent Effects on Photophysical Behavior
The photophysical properties of fluorescent molecules can be significantly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, can lead to shifts in the emission wavelength and changes in fluorescence intensity. While specific studies on the solvent effects on 6H-Dibenzo[c,h]chromen-6-one are scarce, research on other coumarin (B35378) derivatives, a class of compounds related to chromenones, has demonstrated considerable solvatochromism. This suggests that the emission characteristics of this compound are also likely to be solvent-dependent.
Fluorescence Quenching Mechanisms and Sensor Development
The sensitivity of the fluorescence of benzo[c]chromen-6-one derivatives to their environment makes them attractive candidates for the development of chemical sensors.
Metal Ion Sensing (e.g., Iron (III) detection)
A notable application of hydroxylated 6H-benzo[c]chromen-6-one derivatives (urolithins) is in the selective detection of iron (III) ions (Fe³⁺) through fluorescence quenching. nih.gov Studies have demonstrated that compounds like 3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) and 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can act as "on-off" fluorescent sensors for Fe³⁺. nih.gov The fluorescence intensity of these compounds decreases proportionally with the addition of Fe³⁺. nih.gov For 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, the fluorescence was almost completely quenched at an Fe³⁺ concentration of 2.7 mM. nih.gov This quenching is selective for Fe³⁺, with other metal ions causing negligible changes in fluorescence. nih.gov The proposed mechanism involves the lactone group in the chromenone structure playing a key role in the selective binding of Fe³⁺. nih.gov
Probe Design and Performance Evaluation
The design of fluorescent probes based on the 6H-benzo[c]chromen-6-one scaffold has been guided by the principle of creating a selective interaction with the target analyte that results in a measurable change in fluorescence. In the case of Fe³⁺ detection, the probe's performance is evaluated based on its selectivity and sensitivity. For instance, the aforementioned urolithin-based probes were shown to be highly selective for Fe³⁺ over a range of other metal ions. nih.gov The linear relationship between the decrease in fluorescence intensity and the increasing concentration of Fe³⁺ allows for quantitative analysis. nih.gov Furthermore, these probes have been successfully used for intracellular Fe³⁺ sensing in biological contexts, highlighting their potential for practical applications. nih.gov
Integration in Organic Optoelectronic Materials (e.g., OLEDs)
The rigid, planar structure and extended π-conjugation of the this compound core make it an attractive building block for organic electronic materials. While extensive research on the parent compound's direct application in OLEDs is still emerging, studies on its derivatives have demonstrated significant potential.
Derivatives of this compound are being explored as fluorescent emitters and host materials in OLEDs. Their inherent thermal and morphological stability, crucial for device longevity, coupled with their tunable electronic properties through synthetic modification, allows for the development of materials with specific functionalities. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the dibenzo[c,h]chromen-6-one scaffold can modulate the HOMO/LUMO energy levels, leading to changes in emission color and charge-transporting properties.
Recent research has focused on the design and synthesis of novel 6H-benzo[c]chromen-6-one derivatives as potential phosphodiesterase II inhibitors, with some compounds exhibiting promising biological activity. nih.gov While not directly related to OLEDs, the synthetic strategies developed in these studies can be adapted to create a wider range of derivatives with tailored optoelectronic properties. The ability to produce blue luminogens with high color purity from benzochromenone-based compounds further highlights their potential in developing full-color displays. researchgate.net
Photochemistry and Photoreactivity Studies
The photochemical behavior of this compound and its analogs is a subject of ongoing investigation, with studies revealing intriguing photoreactive properties. The core structure can participate in various photochemical reactions, including cyclizations and rearrangements, often initiated by the absorption of UV or visible light.
One notable area of study is the visible-light-mediated synthesis of the related 6H-benzo[c]chromene scaffold. This approach utilizes a transition-metal-free intramolecular direct C-H arylation, where an electron donor-acceptor complex is formed, initiating a photocyclization reaction. researchgate.net Such methodologies offer environmentally benign routes to these complex heterocyclic systems.
Furthermore, derivatives of 6H-benzo[c]chromen-6-one, such as hydroxyl-substituted urolithins, have been shown to act as "on-off" selective fluorescent sensors for metal ions like Iron (III). nih.gov This sensing mechanism is based on the quenching of fluorescence upon binding of the metal ion to the chromenone core, indicating a distinct photoreactive interaction between the compound and the analyte. The lactone group within the structure is believed to play a crucial role in this selective sensing capability. nih.gov
While detailed mechanistic studies on the photoreactivity of the parent this compound are still being elucidated, the existing research on its derivatives points towards a rich and complex photochemistry, with potential applications in sensing, photocatalysis, and the synthesis of novel organic materials.
Synthesis and Exploration of 6h Dibenzo C,h Chromen 6 One Analogues and Derivatives
Structural Diversity through Substitution Patterns
The exploration of 6H-Dibenzo[c,h]chromen-6-one analogues is largely driven by the strategic introduction of various substituents onto the core scaffold. This allows for the fine-tuning of the molecule's chemical and physical properties. Research has focused on modifying the hydroxyl groups and aromatic rings to generate a diverse library of compounds.
A primary strategy involves introducing different functional groups at specific positions of the urolithin framework while preserving the essential lactone ring. nih.gov For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized to explore how these modifications influence their properties. nih.govresearchgate.net In one study, the initial focus was on substituting the hydroxyl group at the 3-position, leading to a variety of novel derivatives. nih.gov Another research effort involved the synthesis of 38 different urolithin derivatives, including one in which the C-ring of urolithin B was opened and a butoxycarbonyl group was added to the A-ring, demonstrating significant structural alteration. nih.gov
These substitutions directly impact the molecule's characteristics, such as lipophilicity and electronic distribution, which are critical determinants of its reactivity and interactions with other molecules. The table below illustrates some of the substitution patterns that have been explored.
| Core Scaffold | Substitution Position | Substituent Group | Resulting Analogue Class | Reference |
| 6H-Benzo[c]chromen-6-one | 3-position | Alkoxy groups | Alkoxylated derivatives | nih.gov |
| 6H-Benzo[c]chromen-6-one | 3-position | Propylphenyl group | Hydrophobic derivatives | nih.gov |
| Urolithin B | A-ring | Butoxycarbonyl group | Ring-opened derivatives | nih.gov |
| Urolithin Scaffold | Various | Hydroxyl groups | Urolithins (A, B, C) | researchgate.netresearchgate.net |
This table provides examples of how different substituents are used to create structural diversity in this compound derivatives.
Synthesis of Urolithin Analogues and Related Benzochromenone Derivatives
The synthesis of this compound and its hydroxylated analogues, the urolithins, has been achieved through various chemical strategies. These methods range from classical condensation reactions to modern metal-catalyzed cross-coupling techniques.
A common and classical approach involves the reaction of a substituted phenol (B47542) with an o-halobenzoic acid followed by intramolecular cyclization to form the lactone ring. tubitak.gov.tr For example, the synthesis of Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) can be accomplished by reacting resorcinol (B1680541) with 2-iodobenzoic acid in the presence of sodium hydroxide (B78521) and copper sulfate. nih.gov A similar method uses 2-bromobenzoic acids and resorcinol as starting materials. nih.gov
More advanced synthetic protocols have been developed to improve efficiency and substrate scope. These include:
Suzuki Coupling: This method involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide to form the biaryl linkage, which is then followed by lactonization to yield the 6H-benzo[c]chromen-6-one core. tubitak.gov.tr
Oxidative C-H Activation/Lactonization: Recent methods employ a direct cyclization of biaryl-2-carboxylic acids. One such procedure uses potassium peroxydisulfate (B1198043) (K₂S₂O₈) and a catalytic amount of silver nitrate (B79036) (AgNO₃) to achieve the transformation. orgsyn.org Other approaches have utilized copper or palladium catalysts for remote C-H oxygenation or dehydrogenative coupling. orgsyn.org
Domino Reactions: A one-pot synthesis has been developed using a palladium-catalyzed domino Suzuki-Miyaura cross-coupling followed by an oxidative lactonization under aqueous-aerobic conditions. chemrxiv.org
Cycloaddition Reactions: The Diels-Alder reaction of 4-cyanocoumarins with 1-silyloxydienes has been used as a pathway to the benzo[c]chromen-6-one skeleton. chemrxiv.org
The table below summarizes key synthetic methods.
| Synthetic Method | Key Reagents/Catalysts | Starting Materials | Description | Reference |
| Ullmann Condensation | CuSO₄, NaOH | Resorcinol, 2-Iodobenzoic acid | A classical method involving copper-catalyzed coupling and subsequent cyclization. | researchgate.netnih.gov |
| Suzuki Coupling & Lactonization | (Ph₃P)₄Pd, Na₂CO₃, BBr₃ | Substituted phenyl boronic acids, 2-bromo-benzoic esters | Formation of a biaryl bond followed by acid-catalyzed ring closure. | tubitak.gov.tr |
| Oxidative C-H Cyclization | K₂S₂O₈, AgNO₃ (cat.) | Biphenyl-2-carboxylic acid | Metal-free (or catalytic metal) direct dehydrogenative coupling to form the lactone. | orgsyn.org |
| Domino Suzuki/Lactonization | Pd(OAc)₂, K₃PO₄, PCy₃ | 2-Bromoaryl aldehydes, 2-Hydroxyphenylboronic acid | A one-pot process combining cross-coupling and oxidative lactonization. | chemrxiv.org |
This table outlines various synthetic routes developed for the construction of the this compound core.
Systematic Structure-Activity Relationship (SAR) Studies on Derivative Classes (focused on chemical properties and reactivity)
Systematic structure-activity relationship (SAR) studies on this compound derivatives reveal how specific structural modifications influence their chemical properties and reactivity. These studies are crucial for understanding the fundamental molecular interactions.
One key chemical property that is often modulated is the compound's ability to interact with metal ions. For example, 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) and its partially saturated analogue, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, have been shown to act as selective "on-off" fluorescent sensors for iron (III) ions in aqueous solutions. nih.gov This property, rooted in the specific electronic structure and chelating ability of the hydroxy-ketone moiety, demonstrates a direct link between the chemical structure and its reactivity towards specific metal ions. The study found that this selective sensing is independent of other metals present. nih.gov
Another area of focus is how substitutions affect physicochemical properties like lipophilicity (often expressed as ClogP) and their subsequent influence on molecular interactions. In a study of derivatives designed as potential enzyme inhibitors, it was found that the R¹ substituent group required a certain length and lipophilicity to achieve proper interaction within a hydrophobic binding pocket of the target protein. nih.gov This highlights how tuning the lipophilicity through structural changes is a key strategy for modulating chemical reactivity in a targeted manner. Most of the synthesized derivatives had ClogP values in the optimal range of 2.0–5.0 for potential blood-brain barrier penetration. nih.gov
SAR studies have also shown that the presence and position of hydroxyl groups are critical. For instance, in a series of 6,7-benzomorphan derivatives, a hydroxyl function at the 4'-position was found to be crucial for enhancing their interaction with sodium channels, demonstrating the importance of specific functional groups for chemical reactivity. nih.gov
Synthetic Pathways to Related Fused Heterocyclic Scaffolds (e.g., 6H-Dibenzo[c,h]chromenes)
Beyond the 6-oxo derivatives, synthetic efforts have also been directed towards related fused heterocyclic systems, such as the parent 6H-Dibenzo[c,h]chromene scaffold. These related structures are of interest for exploring a broader chemical space.
A straightforward, metal-free approach has been developed for the synthesis of functionalized 6H-benzo[c]chromenes. rsc.org This three-step sequence begins with variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to construct the initial chromene core. The key step in forming the fused ring system is a highly regioselective intermolecular Diels–Alder cycloaddition between a 3-vinyl-2H-chromene intermediate and a suitable dienophile, followed by an aromatization step to yield the final 6H-benzo[c]chromene product. rsc.org
Furthermore, many of the synthetic routes used to produce the this compound core can be adapted to generate the corresponding chromene scaffold. tubitak.gov.trchemrxiv.org For example, the lactone (an ester) functionality of the 6-oxo compound can be chemically reduced to an alcohol, which can then be further transformed, or the entire carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to yield the 6H-Dibenzo[c,h]chromene.
The development of synthetic methods for a wide range of chromene-fused heterocycles is an active area of research, as these scaffolds are recognized for their diverse chemical properties and potential applications. nih.gov
Chemoinformatic Classification and Ontology of Derivatives
The systematic classification of this compound and its derivatives is essential for their organization within chemical and biological databases. Chemoinformatic ontologies provide a standardized framework for describing these molecules and their relationships.
According to the ChEBI (Chemical Entities of Biological Interest) ontology, 6H-dibenzo[b,d]pyran-6-one (a synonym) is classified as a benzochromenone. nih.gov Benzochromenones are defined as compounds containing a 6H-dibenzo[b,d]pyran system substituted by an oxo group at position 6. It is also noted for its role as a plant metabolite. nih.gov
In other classification systems, such as the Medical Subject Headings (MeSH) used for indexing scientific literature, the compound is indexed under terms like "6H-dibenzo(b,d)pyran-6-one" and "phenanthrene lactone". nih.gov These classifications help in organizing the vast amount of data generated on these compounds and facilitate efficient data retrieval and analysis.
The table below summarizes the chemoinformatic classification for the parent compound.
| Classification System | Identifier/Term | Description | Reference |
| IUPAC Name | benzo[c]chromen-6-one | The systematic name based on chemical structure rules. | nih.gov |
| Synonyms | 6H-Dibenzo[b,d]pyran-6-one, 3,4-Benzocoumarin | Alternative names used in literature and databases. | nih.gov |
| ChEBI Ontology | CHEBI:16173 | Classified as a benzochromenone and a plant metabolite. | nih.gov |
| MeSH | 6H-dibenzo(b,d)pyran-6-one | Medical Subject Heading for literature indexing. | nih.gov |
| Molecular Formula | C₁₃H₈O₂ | Represents the elemental composition of the molecule. | nih.gov |
This table details the chemoinformatic and ontological information for the core this compound structure.
Emerging Research Frontiers in 6h Dibenzo C,h Chromen 6 One Chemistry
Continuous Flow Synthesis Methodologies
Continuous flow synthesis is emerging as a powerful tool for the safe and scalable production of complex molecules. While specific research on the continuous flow synthesis of 6H-dibenzo[c,h]chromen-6-one is still developing, the principles of this methodology offer significant potential. A two-step continuous-flow strategy has been successfully reported for the synthesis of 1,4,6,7-tetrahydro-5H- rsc.orgnih.govresearchgate.nettriazolo[4,5-c]pyridines, which are key intermediates for clinical candidates with antidepressant activity. nih.gov This approach highlights the ability of flow chemistry to handle hazardous reagents safely and control reaction parameters with high precision, offering a scalable and affordable alternative to batch synthesis. nih.gov The application of similar temperature-controlled regioselective strategies could prove beneficial for the synthesis of this compound and its derivatives, potentially improving yields and safety.
Advanced Electrochemistry in Chemical Synthesis
Electrochemical methods are gaining traction as a green and efficient approach to organic synthesis. The electrosynthesis of 6H-benzo[c]chromen-6-one and its methoxy (B1213986) derivative has been demonstrated, showcasing the potential of this technique. researchgate.net Electrochemical studies of related coumarin (B35378) derivatives, such as 6-bromo-3-[N-(3-chloro-benzylidene)-hydrazino]-chromene-2-one, have revealed their electroactive nature, undergoing oxidation and reduction processes at a carbon paste electrode. jacsdirectory.com These studies, which include the determination of diffusion coefficients, provide valuable insights into the electrochemical behavior of these scaffolds. jacsdirectory.com The application of cyclic voltammetry and other electrochemical techniques could be instrumental in developing novel synthetic routes to this compound that are both efficient and environmentally friendly.
Integration of High-Throughput Screening and Multidimensional Analysis in Synthetic Methodologies
The development of novel synthetic methods for this compound can be significantly accelerated through the integration of high-throughput screening and multidimensional analysis. For instance, the diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives was achieved using modularly designed organocatalysts. nih.gov This approach allowed for the selective synthesis of different diastereomers from the same starting materials with high stereocontrol. nih.gov High-throughput screening of various catalyst combinations and reaction conditions, coupled with multidimensional analysis of the resulting data, can rapidly identify optimal synthetic pathways. This strategy is crucial for exploring the vast chemical space of substituted 6H-dibenzo[c,h]chromen-6-ones and identifying derivatives with desired properties.
Development of Novel Catalytic Systems and Green Chemistry Approaches
Recent research has focused on developing novel catalytic systems and green chemistry approaches for the synthesis of 6H-dibenzo[c,h]chromen-6-ones and related structures.
Palladium-catalyzed domino reactions have been effectively used to synthesize 6H-dibenzo[c,h]chromenes from acetylenic substrates. researchgate.netresearchgate.net These products can then be converted in one step to the desired 6H-dibenzo[c,h]chromen-6-ones. researchgate.netresearchgate.net Another palladium-catalyzed approach involves a domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization under aqueous-aerobic conditions, utilizing in situ generated palladium nanoparticles. chemrxiv.orgchemrxiv.orgsemanticscholar.org
In the realm of green chemistry, a catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and their subsequent oxidation to 6H-benzo[c]chromen-6-ones using aqueous hydrogen peroxide under microwave irradiation has been developed. rsc.orgbohrium.com This method is efficient, clean, and environmentally friendly. rsc.orgbohrium.com Furthermore, a metal- and oxidant-free synthesis of fused chromenoquinolines has been reported, showcasing an eco-friendly pathway to related heterocyclic systems. researchgate.net Photocatalyzed radical cyclization of S-aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols, also provides a mild and efficient route to 6H-benzo[c]chromenes. acs.orgnih.gov
| Catalyst System | Key Features | Reference |
| Palladium(II) | Domino reaction, intramolecular trans-oxo/amino palladation | researchgate.netresearchgate.net |
| Palladium Nanoparticles (in situ) | Domino Suzuki-Miyaura cross-coupling, oxidative lactonization, aqueous media | chemrxiv.orgchemrxiv.orgsemanticscholar.org |
| None (Catalyst-free) | Microwave irradiation, aqueous hydrogen peroxide as oxidant | rsc.orgbohrium.com |
| Iridium photocatalyst | Radical cyclization from S-aryl dibenzothiophenium salts | acs.orgnih.gov |
Design of Next-Generation Chemical Probes and Sensors
The unique structural and photophysical properties of the this compound scaffold make it an attractive platform for the design of novel chemical probes and sensors. Derivatives of the related 3-hydroxy-6H-benzo[c]chromen-6-one have been shown to act as selective "on-off" fluorescent sensors for iron (III) ions, both in vitro and ex vivo. nih.gov The lactam group within the structure is crucial for this selective binding and sensing capability. nih.gov Furthermore, some derivatives of 6H-benzo[c]chromen-6-one have been found to be potent and selective agonists for the estrogen receptor beta (ERβ), indicating their potential as probes for studying this important biological target. nih.gov The development of new synthetic methods allows for the creation of a diverse library of these compounds, which can be screened for their ability to selectively detect and quantify various analytes.
Advanced Applications in Functional Materials Science
The π-expanded architecture of this compound and its derivatives suggests significant potential for applications in functional materials science. The synthesis of π-expanded coumarins bearing multiple fused phenyl rings has been achieved, and these compounds exhibit intriguing optical properties. acs.org For example, certain derivatives show a large Stokes shift and high fluorescence quantum yields, making them promising candidates for use in organic light-emitting diodes (OLEDs), fluorescent dyes, and other optoelectronic devices. researchgate.netacs.org The ability to tune the photophysical properties by modifying the functional groups attached to the core structure opens up a wide range of possibilities for creating advanced materials with tailored characteristics. researchgate.netacs.org
Q & A
Q. What synthetic methodologies are effective for constructing the 6H-Dibenzo[c,h]chromen-6-one core structure?
The compound’s core can be synthesized via Suzuki–Miyaura cross-coupling reactions followed by cyclization steps. For example, 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one was synthesized using a one-pot Suzuki coupling of 4′-chloro-2′,5′-difluoroacetophenone with o-(methoxycarbonyl)phenylboronic acid . Alternative routes include thionyl chloride-mediated cyclization of homophthalic acid derivatives, though challenges like byproduct formation require optimization . Green synthesis approaches using three-component reactions under oxidant-free conditions have also been reported, emphasizing eco-friendly protocols .
Q. How do substituents influence the fluorescence properties of benzo[c]chromen-6-one derivatives?
Substituent effects can be analyzed via comparative fluorescence spectroscopy. For example, 4-substituted analogues like (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one exhibited fluorescence enhancement in the presence of metals (e.g., Fe³⁺), contrasting with non-substituted derivatives. This suggests that electron-donating groups at specific positions modulate π-π* transitions and metal-binding affinity .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- NMR : Aromatic protons in derivatives like 2-methoxy-6H-benzo[c]chromen-6-one appear at 7.3–8.5 ppm in ¹H NMR .
- X-ray crystallography : Monoclinic crystal systems (space group C2/c) reveal bond angles (e.g., C3B–C4B–C5B = 116.74°) and intermolecular interactions .
- Mass spectrometry : Dopant-assisted APPI-MS confirms molecular ions (e.g., m/z 197 for dibenzo[b,d]pyran-6-one) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize cholinesterase inhibition by benzo[c]chromen-6-one derivatives?
SAR studies should systematically modify substituents on the chromenone scaffold and evaluate inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Introducing piperazine moieties linked via three-carbon spacers significantly improved AChE inhibition compared to parent compounds . Computational docking identifies key interactions (e.g., π-π stacking with Trp86 in AChE) to guide rational modifications. Derivatives with electron-donating groups at C-3 and C-8 showed enhanced activity in vitro using Ellman’s method .
Q. What methodological approaches resolve contradictions in metal interaction data across studies?
Discrepancies (e.g., fluorescence quenching vs. enhancement with metals) require:
- Control experiments : Testing derivatives under identical pH, solvent, and metal concentrations.
- Computational modeling : DFT calculations to predict metal-binding sites and electronic effects .
- Comparative assays : Parallel evaluation of substituted vs. unsubstituted analogues to isolate substituent contributions .
Q. How can the radioprotective efficacy of benzo[c]chromen-6-one derivatives be evaluated in vivo?
Preclinical protocols involve:
- Formulation : Derivatives (e.g., SG00526–SG00549) are administered as pharmaceutical salts or esters to improve bioavailability .
- Dosage optimization : Dose-response studies in irradiated animal models to determine LD₅₀ mitigation.
- Biomarker analysis : Measuring DNA repair markers (e.g., γ-H2AX) and oxidative stress reduction (e.g., glutathione levels) .
Q. What strategies enhance the bioavailability of natural derivatives like Urolithin A (3,8-dihydroxybenzo[c]chromen-6-one)?
Approaches include:
- Prodrug design : Synthesizing methyl esters or phosphate derivatives to improve intestinal absorption .
- Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles for sustained release .
- Metabolic studies : Tracking microbial conversion of ellagitannins to Urolithin A in gut models .
Methodological Considerations
-
Data Tables :
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Research Frameworks :
Apply PICO (Population: cell/animal models; Intervention: derivative administration; Comparison: control groups; Outcome: fluorescence intensity/enzyme inhibition) and FINER (Feasible assays; Novel modifications; Ethical preclinical models) criteria to design robust studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
